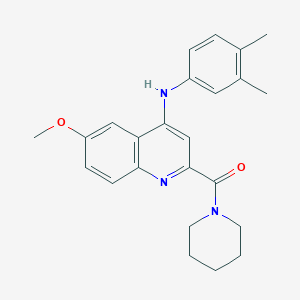

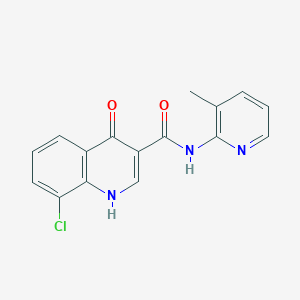

(4-((3,4-Dimethylphenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. A method described for a related compound involves a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022). Such methods emphasize the versatility and complexity of synthesizing quinoline derivatives.

Molecular Structure Analysis

Quinoline derivatives' molecular structure is characterized using various spectroscopic techniques, including IR, 1H, 13C-NMR, and sometimes X-ray diffraction. These techniques confirm the molecular frameworks and functional group positions, essential for understanding the compound's chemical behavior (Prasad et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, influenced by their functional groups. These reactions can include cycloadditions, nucleophilic substitutions, and electrocyclization processes. The reactivity is often explored in the context of synthesizing new compounds with potential pharmacological activities (Hui et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For example, the crystal structure can reveal the conformation of the molecule and its potential interaction with biological targets. Studies often employ X-ray diffraction to determine these structures in detail (Revathi et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the quinoline core and the attached functional groups. These properties are pivotal in dictating the compound's behavior in chemical syntheses and its interactions within biological systems. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and understand the molecule's electronic structure (Fatma et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Insecticidal Applications

Compounds with structural similarities, particularly those with pyridine derivatives and piperidinium components, have been synthesized and tested for their insecticidal activities. For example, certain pyridine derivatives have demonstrated significant insecticidal activity against cowpea aphid, with one compound being about 4-fold more effective than the commercial insecticide acetamiprid (Bakhite et al., 2014).

Antagonist Activities

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has shown potent and selective antagonist activity for the CB1 cannabinoid receptor, demonstrating the potential for related compounds in therapeutic applications, particularly in drug discovery for treating conditions associated with this receptor (Shim et al., 2002).

Catalytic and Chemical Applications

Studies involving dioxidovanadium(V) complexes with hydrazone ligands, including piperidine derivatives, have highlighted their potential in catalytic activities and solution chemistry. These complexes have shown promise in catalytic activities, including the aerial oxidation of L-ascorbic acid (Mondal et al., 2010).

Anticancer Properties

Research on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which share structural motifs with the compound , has identified potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These findings suggest the potential for related compounds in therapeutic applications (Bonilla-Castañeda et al., 2022).

Antimicrobial Activity

Novel synthetic pathways for creating piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been explored, with these compounds exhibiting promising antimicrobial activity against various pathogenic strains of bacteria and fungi. This underscores the potential for chemical derivatives, including the compound of interest, in developing new antimicrobial agents (Zaki et al., 2019).

Propriétés

IUPAC Name |

[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-16-7-8-18(13-17(16)2)25-22-15-23(24(28)27-11-5-4-6-12-27)26-21-10-9-19(29-3)14-20(21)22/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTPEFKWEVFXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)